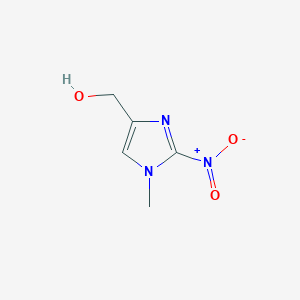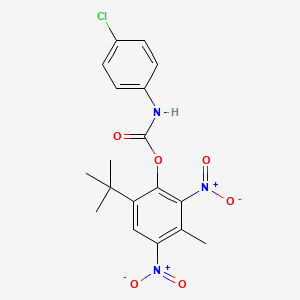
6-Tert-butyl-3-methyl-2,4-dinitrophenyl (4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is a complex organic compound with a unique structure that includes both nitro and carbamate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate typically involves multiple steps. The starting material, 3-methyl-2,4-dinitro-6-tert-butyl-phenol, is first prepared through nitration of 3-methyl-6-tert-butylphenol using nitric acid and acetic acid . This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the final carbamate product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and carbamation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-tert-Butyl-4,6-dinitro-m-cresol
- 6-tert-butyl-3-methyl-2,4-dinitrophenol
- 6-(1,1-dimethylethyl)-3-methyl-2,4-dinitrophenol
Uniqueness
(3-methyl-2,4-dinitro-6-tert-butyl-phenyl) N-(4-chlorophenyl)carbamate is unique due to the presence of both nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications and interactions that are not possible with simpler compounds.
属性
CAS 编号 |
39030-65-4 |
|---|---|
分子式 |
C18H18ClN3O6 |
分子量 |
407.8 g/mol |
IUPAC 名称 |
(6-tert-butyl-3-methyl-2,4-dinitrophenyl) N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18ClN3O6/c1-10-14(21(24)25)9-13(18(2,3)4)16(15(10)22(26)27)28-17(23)20-12-7-5-11(19)6-8-12/h5-9H,1-4H3,(H,20,23) |
InChI 键 |
JOXGSEZGZMOQCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)NC2=CC=C(C=C2)Cl)C(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
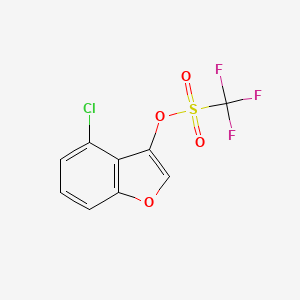
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

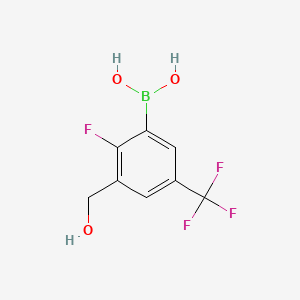
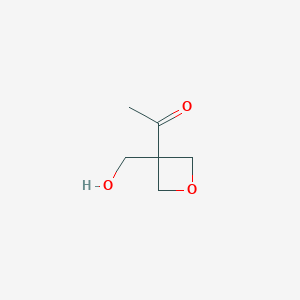
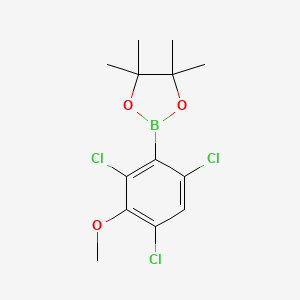
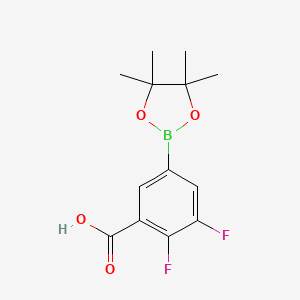
![(5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B14024069.png)
